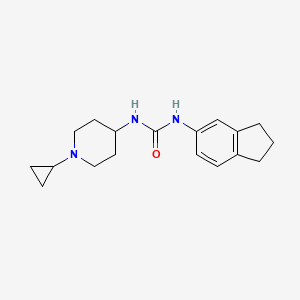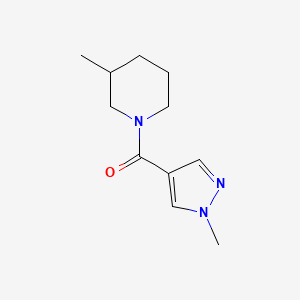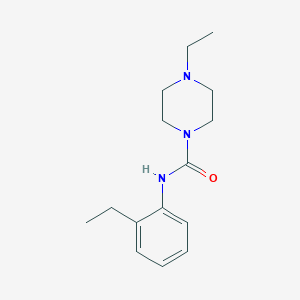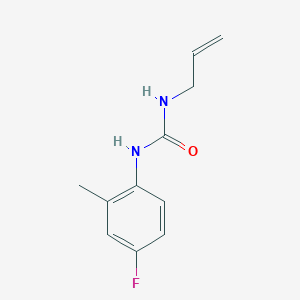
1-(4-Fluoro-2-methylphenyl)-3-(2-methylpropyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Fluoro-2-methylphenyl)-3-(2-methylpropyl)urea, also known as Flumioxazin, is a herbicide that is widely used in agriculture to control weeds. It belongs to the chemical family of ureas and is a selective herbicide that inhibits the growth of broadleaf weeds and some grasses. Flumioxazin was first introduced in 2002 and has since gained popularity due to its effectiveness and low toxicity.
Mécanisme D'action
1-(4-Fluoro-2-methylphenyl)-3-(2-methylpropyl)urea works by inhibiting the protoporphyrinogen oxidase enzyme, which is involved in the synthesis of chlorophyll. This leads to the accumulation of toxic intermediates and the eventual death of the plant.
Biochemical and Physiological Effects:
Studies have shown that 1-(4-Fluoro-2-methylphenyl)-3-(2-methylpropyl)urea has minimal impact on non-target organisms, including mammals, birds, and insects. It is rapidly degraded in soil and does not accumulate in the environment. However, it can be toxic to aquatic organisms if it enters waterways.
Avantages Et Limitations Des Expériences En Laboratoire
1-(4-Fluoro-2-methylphenyl)-3-(2-methylpropyl)urea has several advantages for use in laboratory experiments. It is readily available, has a known mechanism of action, and is effective against a wide range of weeds. However, it can be expensive and may require specialized equipment for application.
Orientations Futures
There are several potential future directions for research on 1-(4-Fluoro-2-methylphenyl)-3-(2-methylpropyl)urea. These include:
1. Developing new formulations of the herbicide that are more effective or have lower environmental impact.
2. Studying the impact of 1-(4-Fluoro-2-methylphenyl)-3-(2-methylpropyl)urea on soil microorganisms and the soil ecosystem.
3. Investigating the potential for 1-(4-Fluoro-2-methylphenyl)-3-(2-methylpropyl)urea to be used in combination with other herbicides to increase effectiveness and reduce resistance.
4. Exploring the use of 1-(4-Fluoro-2-methylphenyl)-3-(2-methylpropyl)urea in non-agricultural settings, such as in urban environments or natural areas.
5. Investigating the potential for 1-(4-Fluoro-2-methylphenyl)-3-(2-methylpropyl)urea to be used as a tool for studying plant physiology and biochemistry.
Méthodes De Synthèse
The synthesis of 1-(4-Fluoro-2-methylphenyl)-3-(2-methylpropyl)urea involves the reaction of 4-fluoro-2-methylphenyl isocyanate with 3-(2-methylpropyl)aniline in the presence of a base such as potassium carbonate. This leads to the formation of the urea derivative, which is then purified and formulated into a herbicide product.
Applications De Recherche Scientifique
1-(4-Fluoro-2-methylphenyl)-3-(2-methylpropyl)urea has been extensively studied for its use as a herbicide in agriculture. It has been found to be effective against a wide range of weeds, including those that are resistant to other herbicides. The herbicide has also been shown to have a low environmental impact and is safe for use around crops.
Propriétés
IUPAC Name |
1-(4-fluoro-2-methylphenyl)-3-(2-methylpropyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17FN2O/c1-8(2)7-14-12(16)15-11-5-4-10(13)6-9(11)3/h4-6,8H,7H2,1-3H3,(H2,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWOUCAXQUKGLFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)NC(=O)NCC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Fluoro-2-methylphenyl)-3-(2-methylpropyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[2-(2-methyl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl)ethyl]-1,3-benzoxazol-2-one](/img/structure/B7513613.png)


![N-[1-(azocan-1-yl)-3-methyl-1-oxobutan-2-yl]acetamide](/img/structure/B7513632.png)
![4-[(4-Chloro-3-methylphenoxy)methyl]-1-methylpyridin-2-one](/img/structure/B7513659.png)
![4-methyl-5-[(1-methyl-2-oxopyridin-4-yl)methyl]-3,4-dihydro-1H-1,5-benzodiazepin-2-one](/img/structure/B7513666.png)
![[4-(Dimethylamino)phenyl]-(4-methylpiperidin-1-yl)methanone](/img/structure/B7513672.png)
![N-[3-(4-methylpiperidin-1-yl)-3-oxopropyl]acetamide](/img/structure/B7513676.png)

![3-Methyl-1-[4-(piperidine-1-carbonyl)piperidin-1-yl]butan-1-one](/img/structure/B7513683.png)
![3-methyl-1'-propylspiro[1H-quinazoline-2,4'-piperidine]-4-one;hydrochloride](/img/structure/B7513695.png)


